molecular formula C19H20N2O4 B5752456 methyl 4-{[4-(isobutyrylamino)benzoyl]amino}benzoate

methyl 4-{[4-(isobutyrylamino)benzoyl]amino}benzoate

Cat. No. B5752456
M. Wt: 340.4 g/mol
InChI Key: JYZRSXDJKLGGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[4-(isobutyrylamino)benzoyl]amino}benzoate, commonly known as MIBB, is a synthetic compound that has gained increasing attention in scientific research due to its potential applications in various fields. MIBB is a benzamide derivative that has been synthesized through a multi-step reaction process.

Mechanism of Action

The mechanism of action of MIBB is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. MIBB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are involved in inflammation. MIBB has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MIBB has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial activities. MIBB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. MIBB has also been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

MIBB has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, MIBB also has some limitations, including its low solubility in aqueous solutions and its potential to form aggregates in solution.

Future Directions

There are several future directions for the study of MIBB, including the development of new synthetic methods for the preparation of MIBB and its derivatives, the investigation of its mechanism of action, and the development of new drugs based on MIBB. Additionally, the use of MIBB as a building block for the synthesis of functional materials with potential applications in electronics and photonics is an area of active research.

Synthesis Methods

The synthesis of MIBB involves a multi-step reaction process that begins with the preparation of 4-aminobenzoic acid. The acid is then reacted with isobutyryl chloride to form 4-(isobutyrylamino)benzoic acid. The resulting acid is then reacted with 4-aminobenzoyl chloride to form MIBB. The synthesis of MIBB is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

MIBB has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, MIBB has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. In drug discovery, MIBB has been used as a lead compound for the development of new drugs for the treatment of various diseases. In materials science, MIBB has been used as a building block for the synthesis of functional materials with potential applications in electronics and photonics.

properties

IUPAC Name

methyl 4-[[4-(2-methylpropanoylamino)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-12(2)17(22)20-15-8-4-13(5-9-15)18(23)21-16-10-6-14(7-11-16)19(24)25-3/h4-12H,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZRSXDJKLGGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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